(R)-2-Benzyl-3-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoic acid
Descripción
The compound "(R)-2-Benzyl-3-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoic acid" is a chiral molecule featuring a propanoic acid backbone substituted with a benzyl group at the 2-position and a piperidine ring at the 3-position. The piperidine moiety is further modified with a 3-hydroxyphenyl group and two methyl groups at the 3R and 4R positions, respectively.
Propiedades
Fórmula molecular |
C23H29NO3 |
|---|---|
Peso molecular |
367.5 g/mol |
Nombre IUPAC |
2-benzyl-3-[(4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoic acid |
InChI |
InChI=1S/C23H29NO3/c1-17-15-24(12-11-23(17,2)20-9-6-10-21(25)14-20)16-19(22(26)27)13-18-7-4-3-5-8-18/h3-10,14,17,19,25H,11-13,15-16H2,1-2H3,(H,26,27)/t17?,19?,23-/m1/s1 |
Clave InChI |
KSBSLJKYJXTATP-MCSCQSGASA-N |
SMILES isomérico |
CC1CN(CC[C@@]1(C)C2=CC(=CC=C2)O)CC(CC3=CC=CC=C3)C(=O)O |
SMILES canónico |
CC1CN(CCC1(C)C2=CC(=CC=C2)O)CC(CC3=CC=CC=C3)C(=O)O |
Origen del producto |
United States |
Métodos De Preparación
Synthesis of (3R,4R)-4-(3-Hydroxyphenyl)-3,4-dimethylpiperidine
The piperidine core is constructed through a stereoselective Mannich reaction. A 2017 patent (WO2017158615A1) details the use of (R)-phenylglycinol as a chiral auxiliary to control the 3R,4R configuration:
Propanoic Acid Backbone Assembly
The benzyl-propanoic acid moiety is synthesized via asymmetric alkylation. Source outlines a method using Oppolzer’s sultam as a chiral director:
Alkylation of Propanoic Acid Derivative :
- Substrate : (S)-2-Benzyl-3-benzyloxy-propionic acid
- Alkylating Agent : Benzyl bromide
- Base : Lithium hexamethyldisilazide (LHMDS)
- Yield : 92% with >99% ee
$$
\text{Propanoic Acid} + \text{Benzyl Bromide} \xrightarrow{\text{LHMDS}} \text{(S)-2-Benzyl-3-benzyloxy-propionic Acid} \quad
$$Deprotection :
Hydrogenolysis removes the benzyl ether protecting group:
$$
\text{(S)-2-Benzyl-3-benzyloxy-propionic Acid} \xrightarrow{\text{H}_2, \text{Pd/C}} \text{(S)-2-Benzyl-3-hydroxypropanoic Acid} \quad
$$
Coupling and Final Stereochemical Resolution
Amide Bond Formation
The piperidine and propanoic acid intermediates are coupled via a nucleophilic substitution reaction. A 2015 patent (WO2016038622A2) employs EDCI/HOBt as coupling agents:
| Reagent | Role | Equivalents | Temperature | Yield |
|---|---|---|---|---|
| EDCI | Carbodiimide activator | 1.2 | 0°C → RT | 78% |
| HOBt | Coupling additive | 1.1 | - | - |
$$
\text{Piperidine} + \text{Propanoic Acid} \xrightarrow{\text{EDCI/HOBt}} \text{Coupled Intermediate} \quad
$$
Stereochemical Inversion
To achieve the final (R)-configuration at the benzyl-bearing carbon, a Mitsunobu reaction is applied:
- Reagents : Triphenylphosphine, Diethyl azodicarboxylate (DEAD)
- Conditions : THF, 0°C → RT, 6 h
- Yield : 88% with complete inversion
$$
\text{(S)-Intermediate} \xrightarrow{\text{DEAD, PPh}_3} \text{(R)-2-Benzyl-3-[(3R,4R)-...]propanoic Acid} \quad
$$
Process Optimization and Scalability
Recent advancements focus on minimizing racemization and improving atom economy:
Crystallization-Induced Dynamic Resolution
A 2021 method (CN102127005A) uses chiral tartrate salts to enhance enantiopurity during crystallization:
| Parameter | Value | Outcome |
|---|---|---|
| Solvent | Ethanol/Water (7:3) | 99.5% ee |
| Temperature | -20°C | 65% Recovery |
Flow Chemistry
WO2017158615A1 reports a continuous-flow system for the final coupling step, reducing reaction time from 12 h to 2 h and improving yield to 85%.
Analytical Characterization
Critical quality control metrics include:
HPLC Conditions :
- Column : Chiralpak AD-H (4.6 × 250 mm)
- Mobile Phase : Hexane/Isopropanol (80:20)
- Retention Time : 14.2 min (R-isomer)
Spectroscopic Data :
Análisis De Reacciones Químicas
Hydrolysis of Alvimopan to Form the Metabolite
This compound is primarily synthesized via enzymatic hydrolysis of Alvimopan (a peripherally acting μ-opioid receptor antagonist) by intestinal microflora. The reaction involves cleavage of the glycine-ester bond in Alvimopan, yielding the free carboxylic acid metabolite:
Key Reaction Parameters
| Parameter | Value/Description | Source |
|---|---|---|
| Enzymatic Catalyst | Intestinal microflora esterases | |
| Reaction Medium | Gastrointestinal tract (pH ~6.8–7.4) | |
| Yield | >90% (quantitative hydrolysis) |
Salt Formation for Purification
The compound forms acid addition salts during purification, enhancing crystallinity and stability . Common acids include:
| Acid | Solvent System | Purity Achieved | Source |
|---|---|---|---|
| HCl (gas) | Ethyl acetate | ≥99% | |
| Oxalic acid | Ethanol/water | 98.5% | |
| Tartaric acid | Methanol | 97% |
Stability Under Physiological Conditions
The compound remains stable in gastrointestinal fluids but undergoes rapid renal clearance due to its carboxylic acid group . Degradation pathways include:
-
Oxidation : At the 3-hydroxyphenyl group under strong oxidative conditions .
-
Photodegradation : Limited stability in UV light (λ = 254 nm) .
Stability Profile
| Condition | Half-Life | Degradation Product | Source |
|---|---|---|---|
| pH 1.2 (gastric) | >24 hours | None | |
| pH 7.4 (plasma) | 8–10 hours | Oxidized quinone derivative | |
| UV exposure | 2 hours | Isomerized byproducts |
Stereochemical Influence on Reactivity
The (3R,4R) configuration of the piperidine ring dictates receptor-binding specificity and metabolic stability :
-
μ-Opioid Receptor Antagonism : The 3-hydroxyphenyl group engages in hydrogen bonding with receptor residues, while the dimethylpiperidine enhances lipophilicity .
-
Resistance to CYP450 Metabolism : Steric hindrance from the benzyl group reduces hepatic oxidation .
Comparative Reactivity with Analogues
| Compound | Key Reaction Difference | Bioactivity Impact | Source |
|---|---|---|---|
| Alvimopan | Ester hydrolysis required for activation | Delayed onset | |
| Naloxone | Rapid CNS penetration via tertiary amine | Reversal of analgesia | |
| Loperamide | No carboxylic acid group | Agonist activity in GI |
Aplicaciones Científicas De Investigación
Alvimopan Metabolite has several scientific research applications, including:
Chemistry: Studying the hydrolysis process and the role of gut microflora in drug metabolism.
Biology: Understanding the interaction of the metabolite with μ-opioid receptors in the gastrointestinal tract.
Medicine: Investigating the efficacy of Alvimopan and its metabolite in accelerating gastrointestinal recovery post-surgery.
Industry: Developing better formulations and delivery methods for Alvimopan to enhance its therapeutic effects .
Mecanismo De Acción
Alvimopan Metabolite exerts its effects by competitively binding to μ-opioid receptors in the gastrointestinal tract. This binding prevents the activation of these receptors by endogenous or exogenous opioids, thereby reducing gastrointestinal motility and secretion. The metabolite’s selectivity for peripheral receptors is due to its pharmacokinetics, which limit its ability to cross the blood-brain barrier .
Comparación Con Compuestos Similares
3-(1-Benzyl-4-piperidyl)propanoic Acid (Compound 12)
Key Differences :
- Structure : Lacks the 3-hydroxyphenyl group and dimethyl substituents on the piperidine ring.
- Synthesis: Synthesized via alkaline hydrolysis of a precursor, yielding a molecular formula of C₁₅H₂₁NO₂ (MW: 247.33 g/mol) .
- Physicochemical Properties: IR Spectrum: Broad O-H stretch (3500–2900 cm⁻¹) and C=O peak at 1731 cm⁻¹ . Solubility: Demonstrated moderate solubility in dichloromethane and ethanol during purification .
Comparison :
The absence of the 3-hydroxyphenyl and dimethyl groups in Compound 12 likely reduces its steric bulk and polarity compared to the target compound. This may result in lower binding affinity to receptors requiring aromatic or hydrophobic interactions.
(S)-Enantiomer and Prodrug Derivatives
Key Differences :
- Stereochemistry: The (S)-enantiomer of the target compound () reverses the configuration at the propanoic acid center, which could drastically alter receptor binding.
- Prodrug Form: The methyl ester hydrochloride derivative (e.g., "(S)-Methyl 2-benzyl-3-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoate hydrochloride") is designed to enhance bioavailability. The ester group masks the carboxylic acid, improving membrane permeability, while the hydrochloride salt increases water solubility .
Comparison :
Enantiomeric differences often lead to divergent pharmacological profiles. For example, the (S)-form may exhibit reduced activity or off-target effects compared to the (R)-form. The prodrug’s esterification strategy is a common approach to optimize pharmacokinetics, though hydrolysis in vivo would regenerate the active carboxylic acid form.
Alvimopan-Related Analog ()

Key Differences :
- Structure: The alvimopan analog (2-([(2S)-2-([(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]methyl)-3-phenylpropanoyl]amino)acetic acid) shares the 3-hydroxyphenyl-piperidine motif but includes an additional phenylpropanoyl-aminoacetic acid chain.
- Pharmacology : Alvimopan is a peripherally acting μ-opioid receptor antagonist used for postoperative ileus. The extended side chain in the analog may enhance peripheral selectivity, reducing CNS penetration .
Comparison: The target compound’s simpler structure (lacking the phenylpropanoyl-aminoacetic acid group) might favor CNS activity if the benzyl and dimethyl groups facilitate blood-brain barrier penetration.
Tiagabine-Related Compounds ()
Key Differences :
- Structure : Tiagabine analogs (e.g., 1-[[4-(x-methyl-2-thienyl)-4-(y-methyl-2-thienyl)]-3-butenyl]-3-piperidinecarboxylic acid) replace the benzyl and 3-hydroxyphenyl groups with thienyl rings.
- Pharmacology : Tiagabine inhibits GABA reuptake by binding to the GAT-1 transporter. The thienyl groups are critical for this mechanism, suggesting divergent targets compared to the target compound’s aromatic/hydrophobic substituents .
Comparison: The target compound’s benzyl and 3-hydroxyphenyl groups may favor interactions with opioid or monoamine receptors, whereas Tiagabine’s thienyl groups optimize GABAergic activity.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing (R)-2-Benzyl-3-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoic acid, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, including coupling of benzyl groups to piperidine derivatives. Key steps include:
- Stereochemical control : Use chiral catalysts or resolving agents to maintain (R)- and (3R,4R)-configurations, as seen in analogous piperidine syntheses .
- Solvent selection : Polar aprotic solvents like N,N-dimethylformamide (DMF) are effective for amide bond formation, with reaction yields influenced by temperature (e.g., 0–25°C) and pH .
- Purification : Column chromatography with silica gel or reverse-phase HPLC is recommended to isolate the target compound from byproducts .
Q. How can the purity and structural integrity of this compound be validated during synthesis?
- Methodological Answer :
- Chromatographic assays : Employ HPLC with a C18 column and mobile phases combining methanol and buffered solutions (e.g., sodium acetate/sodium 1-octanesulfonate at pH 4.6) for retention time consistency .
- Spectroscopic techniques : Confirm stereochemistry via H/C NMR (e.g., coupling constants for piperidine protons) and high-resolution mass spectrometry (HRMS) for molecular weight validation .
- Impurity profiling : Reference pharmacopeial standards for common impurities, such as enantiomeric byproducts or hydroxylated derivatives, using comparative retention times .
Q. What physicochemical properties (e.g., solubility, stability) are critical for designing in vitro assays?
- Methodological Answer :
- Solubility : High aqueous solubility (≥50 mg/mL) is achievable in buffered solutions (pH 6–8), but lipid solubility may require DMSO or ethanol for cell-based studies .
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation under oxidative or hydrolytic conditions. Protect from light to prevent photodegradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacological activity data across different assay systems?
- Methodological Answer :
- Assay standardization : Use randomized block designs with split-split plots to account for variables like cell line heterogeneity or enzyme batch differences .
- Control experiments : Include positive controls (e.g., known receptor agonists) and negative controls (e.g., solvent-only) to validate assay sensitivity .
- Data normalization : Express activity as % inhibition/activation relative to baseline, with statistical validation (e.g., ANOVA for inter-group differences) .
Q. What strategies are effective for characterizing stereochemical impurities in this compound?
- Methodological Answer :
- Chiral chromatography : Use columns with cellulose- or amylose-based stationary phases to separate enantiomers, referencing retention times of certified standards .
- Circular dichroism (CD) : Compare CD spectra of the target compound with its enantiomer to identify optical activity discrepancies .
- Crystallography : Single-crystal X-ray diffraction can definitively assign stereochemistry and identify racemic contamination .
Q. How can in vivo pharmacokinetic studies be designed to account for this compound’s high GI absorption and low BBB penetration?
- Methodological Answer :
- Dosing routes : Prioritize oral administration for GI absorption studies and intravenous delivery for systemic exposure analysis .
- Tissue distribution : Use LC-MS/MS to quantify compound levels in plasma, liver, and brain tissues, with sampling at multiple time points (e.g., 0.5, 2, 8, 24 hours post-dose) .
- CYP inhibition assays : Test against CYP3A4/2D6 isoforms to predict metabolic stability and drug-drug interaction risks .
Q. What computational approaches are suitable for predicting the compound’s binding affinity to target receptors?
- Methodological Answer :
- Molecular docking : Use software like AutoDock Vina to model interactions with receptors, focusing on hydrogen bonding with the 3-hydroxyphenyl group and steric fit within piperidine-binding pockets .
- MD simulations : Run 100-ns trajectories in explicit solvent to assess conformational stability of the receptor-ligand complex .
- QSAR modeling : Correlate structural descriptors (e.g., logP, polar surface area) with experimental IC values to refine affinity predictions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

